An In-Depth Technical Guide to Benzenamine, 3-bromo-5-(1,1-dimethylethoxy)-: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to Benzenamine, 3-bromo-5-(1,1-dimethylethoxy)-: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of Benzenamine, 3-bromo-5-(1,1-dimethylethoxy)-, a substituted aniline of interest in medicinal chemistry and materials science. An initial investigation reveals that this specific compound is not well-documented in publicly accessible chemical databases, with no assigned CAS number as of the date of this publication. Consequently, this guide will leverage data from the closely related and commercially available analogue, 3-Bromo-5-(tert-butyl)aniline (CAS: 156264-80-1) , to infer the probable properties, synthetic routes, and potential applications of the target molecule. Furthermore, this document outlines a proposed synthetic pathway for Benzenamine, 3-bromo-5-(1,1-dimethylethoxy)- based on established organometallic cross-coupling reactions. Safety and handling protocols are also detailed, drawing from the toxicological profiles of similar substituted anilines.
Introduction and Identification
Substituted anilines are a cornerstone of modern drug discovery, forming the backbone of a vast array of therapeutic agents.[1] Their utility stems from their ability to serve as versatile scaffolds for the introduction of diverse functional groups, enabling the fine-tuning of physicochemical and pharmacological properties. The target of this guide, Benzenamine, 3-bromo-5-(1,1-dimethylethoxy)-, also known as 3-bromo-5-(tert-butoxy)aniline, presents an intriguing structural motif. The presence of a bromine atom offers a handle for further functionalization via cross-coupling reactions, while the tert-butoxy group can influence solubility, metabolic stability, and receptor binding interactions.
Identifiers of the Analogue: 3-Bromo-5-(tert-butyl)aniline
| Identifier | Value | Source |
| CAS Number | 156264-80-1 | [2][3] |
| IUPAC Name | 3-bromo-5-tert-butylaniline | [2] |
| Molecular Formula | C₁₀H₁₄BrN | [2] |
| Molecular Weight | 228.13 g/mol | [2] |
| InChI Key | KRYLAKKBPWAQDT-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CC(C)(C)C1=CC(=CC(=C1)Br)N |
Proposed Synthesis of Benzenamine, 3-bromo-5-(1,1-dimethylethoxy)-
The synthesis of the target compound can be envisioned through a multi-step sequence, leveraging modern synthetic methodologies. A plausible retrospective analysis suggests two primary routes:
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Route A: Introduction of the tert-butoxy group onto a pre-functionalized aniline derivative.
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Route B: Formation of the aniline via amination of a suitable aryl precursor.
This guide will focus on a hypothetical protocol for Route A, which involves the palladium-catalyzed formation of an aryl tert-butyl ether.
Hypothetical Synthetic Workflow
Caption: Proposed three-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for nitration, palladium-catalyzed etherification, and nitro group reduction.[4][5][6]
Step 1: Synthesis of 3-Bromo-5-nitrophenol
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To a stirred solution of 3-bromophenol in a suitable solvent (e.g., dichloromethane or acetic acid) at 0 °C, slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid.
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Maintain the temperature at 0-5 °C during the addition.
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After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture over ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 3-bromo-5-nitrophenol.
Step 2: Synthesis of 1-Bromo-3-(tert-butoxy)-5-nitrobenzene
This step is adapted from the Buchwald-Hartwig methodology for the formation of aryl tert-butyl ethers.[4]
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In an oven-dried Schlenk tube, combine 3-bromo-5-nitrophenol, a palladium catalyst (e.g., Pd(OAc)₂), and a suitable phosphine ligand (e.g., a dialkylphosphinobiphenyl ligand).
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Add sodium tert-butoxide (NaOtBu) and a dry, degassed solvent such as toluene.
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Seal the tube and heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) with stirring.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
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Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the residue by column chromatography to yield 1-bromo-3-(tert-butoxy)-5-nitrobenzene.
Step 3: Synthesis of Benzenamine, 3-bromo-5-(1,1-dimethylethoxy)-
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To a solution of 1-bromo-3-(tert-butoxy)-5-nitrobenzene in a solvent mixture such as ethanol and water, add iron powder and ammonium chloride.
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Heat the mixture to reflux and stir vigorously.
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Monitor the disappearance of the starting material by TLC.
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Once the reaction is complete, cool the mixture and filter through celite, washing the filter cake with ethanol.
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Concentrate the filtrate and extract the aqueous residue with an organic solvent.
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Dry the combined organic layers, concentrate, and purify by column chromatography to obtain the final product, Benzenamine, 3-bromo-5-(1,1-dimethylethoxy)-.
Physicochemical Properties (Inferred)
The physicochemical properties of the target compound can be predicted based on its structure and by comparison with 3-bromoaniline and 3-bromo-5-(tert-butyl)aniline.
| Property | Inferred Value/Characteristic | Rationale |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid. | Based on the appearance of similar anilines.[7] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, chloroform); slightly soluble in water.[7] | The bulky, nonpolar tert-butoxy group would decrease water solubility compared to 3-bromoaniline. |
| Boiling Point | Expected to be higher than that of 3-bromoaniline (251 °C).[8] | The addition of the tert-butoxy group increases the molecular weight. |
| pKa | The amino group is expected to be weakly basic. | The electron-withdrawing nature of the bromine and oxygen atoms would decrease the basicity of the aniline nitrogen. |
Potential Applications in Drug Development
Substituted anilines are prevalent in medicinal chemistry.[1] The unique combination of substituents in Benzenamine, 3-bromo-5-(1,1-dimethylethoxy)- makes it a promising building block for the synthesis of novel drug candidates.
As a Synthetic Intermediate
The primary application of this compound would be as an intermediate in the synthesis of more complex molecules. The aniline functionality can be readily derivatized to form amides, sulfonamides, or participate in C-N cross-coupling reactions. The bromine atom provides a site for further elaboration via reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents.
Caption: Synthetic transformations of the target compound.
Safety and Handling
No specific toxicity data is available for Benzenamine, 3-bromo-5-(1,1-dimethylethoxy)-. However, based on the known hazards of substituted anilines, it should be handled with caution.[9][10]
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General Hazards: Substituted anilines can be toxic if swallowed, in contact with skin, or if inhaled. They can cause skin and eye irritation.[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses with side shields, and a lab coat. All handling should be performed in a well-ventilated fume hood.
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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If inhaled: Move the person into fresh air and keep comfortable for breathing.
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If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.
Conclusion
While Benzenamine, 3-bromo-5-(1,1-dimethylethoxy)- remains a compound with limited available data, this guide provides a comprehensive framework for its potential synthesis, properties, and applications based on established chemical principles and data from closely related analogues. Its structure suggests it could be a valuable building block for the development of novel pharmaceuticals and functional materials. Further research is warranted to synthesize this compound and characterize its properties and biological activity.
References
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Parrish, C. A., & Buchwald, S. L. (2001). Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers from Unactivated Aryl Halides. The Journal of Organic Chemistry, 66(7), 2498–2500. [Link]
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Zahoránsky-Kohút, G., Heinz, S., & König, B. (1991). Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio). Science of The Total Environment, 109-110, 411–421. [Link]
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Kuroda, K., et al. (2008). Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: Correlation between toxicity and chemical structure. Journal of Toxicological Sciences, 33(4), 437-446. [Link]
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Aparicio, E. B., Isbel, S. R., & Bugarin, A. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2024(1), M1773. [Link]
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Coleman, G. H., & Talbot, W. F. (1933). Benzene, 1,3,5-tribromo-. Organic Syntheses, 13, 96. [Link]
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PubChem. (n.d.). 3-Bromo-5-(tert-butyl)aniline. National Center for Biotechnology Information. [Link]
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Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences, 6(S4), 11653–11667. [Link]
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